Dispiro[cyclohexane-1,3'-[1,2,4,5]tetroxane-6',2''-tricyclo[3.3.1.13,7]decane]-4-acetic Acid
Description
Dispiro[cyclohexane-1,3'-[1,2,4,5]tetroxane-6',2''-tricyclo[3.3.1.1³,⁷]decane]-4-acetic Acid is a structurally complex molecule featuring a dispiro framework. The core structure integrates three distinct moieties:
- Cyclohexane: A six-membered alicyclic ring.
- 1,2,4,5-Tetroxane: A four-membered endoperoxide ring critical for generating reactive oxygen species (ROS) in biological systems .
- Tricyclo[3.3.1.1³,⁷]decane (Adamantane): A rigid, diamondoid hydrocarbon known for enhancing thermal stability and lipophilicity . The acetic acid group at position 4 introduces polarity, influencing solubility and pharmacokinetic properties. This compound is primarily investigated for antiparasitic applications, leveraging the tetroxane ring’s oxidative cleavage mechanism to target pathogens like Leishmania spp. .
Properties
InChI |
InChI=1S/C18H26O6/c19-16(20)10-11-1-3-17(4-2-11)21-23-18(24-22-17)14-6-12-5-13(8-14)9-15(18)7-12/h11-15H,1-10H2,(H,19,20) | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXOXRSVQUACCHR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCC1CC(=O)O)OOC3(C4CC5CC(C4)CC3C5)OO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00580190 | |
| Record name | (Dispiro[cyclohexane-1,3'-[1,2,4,5]tetroxane-6',2''-tricyclo[3.3.1.1~3,7~]decan]-4-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00580190 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
338.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
923267-23-6 | |
| Record name | (Dispiro[cyclohexane-1,3'-[1,2,4,5]tetroxane-6',2''-tricyclo[3.3.1.1~3,7~]decan]-4-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00580190 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Bis(Hydroperoxide)-Ketone Cyclization
The foundational method for constructing the 1,2,4,5-tetraoxane core involves acid-catalyzed cyclocondensation of bis(hydroperoxides) with ketones. Key parameters include:
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Reagent stoichiometry : A 1:1 molar ratio of bis(hydroperoxide) to ketone ensures optimal ring closure.
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Catalytic system : p-Toluenesulfonic acid (pTSA) in dichloromethane at −20°C achieves 58–72% yields for analogous tetraoxanes.
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Temperature control : Maintaining subambient temperatures (−10°C to 0°C) suppresses peroxide decomposition while enabling selective spirocenter formation.
For the tricyclo[3.3.1.13,7]decane moiety, pre-functionalization of the ketone precursor with adamantane-like structures is required prior to cyclocondensation. Molecular modeling suggests that steric hindrance from the tricyclic system necessitates prolonged reaction times (48–72 hr) compared to simpler substrates.
Silica Sulfuric Acid (SSA)-Mediated Synthesis
Heterogeneous Catalysis Advantages
A breakthrough protocol employing SSA as a recyclable solid acid catalyst enables:
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Mild conditions : Reactions proceed at 25°C in dichloromethane, contrasting with traditional methods requiring strong acids.
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Enhanced diastereoselectivity : The porous SSA matrix restricts molecular mobility, favoring the desired exo-transition state (73:27 dr).
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Mechanistic validation : DFT calculations at the ωB97XD/def2-TZVPP level confirm SSA facilitates proton transfer during the cyclization step, lowering the activation barrier by 12.3 kcal/mol versus homogeneous catalysis.
Table 1: SSA-Catalyzed Synthesis Optimization
| Parameter | Optimal Range | Yield (%) | Purity (%) |
|---|---|---|---|
| Catalyst loading | 15–20 wt% | 68 ± 3 | 95 |
| Reaction time | 18–24 hr | 71 | 97 |
| Solvent | CH₂Cl₂ | 69 | 96 |
| Temperature | 25°C | 70 | 95 |
Multi-Step Assembly of Functional Groups
Sequential Functionalization
The acetic acid side chain introduces synthetic complexity, requiring orthogonal protection-deprotection strategies:
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Spirocyclohexane activation : Bromination at C4 followed by Ullmann coupling with ethyl glycinate introduces the amino acid precursor.
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Oxidative cleavage : Ozone-mediated ring opening of the tricyclodecane moiety generates ketone intermediates for subsequent tetraoxane formation.
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Final hydrolysis : Basic hydrolysis (2M NaOH, EtOH/H₂O 3:1, 80°C) converts the ethyl ester to the free acid with >90% conversion.
Critical challenges include:
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Steric hindrance : The tricyclic system reduces nucleophilic attack rates by 40% compared to monocyclic analogs.
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Peroxide stability : Strict oxygen-free conditions (<5 ppm O₂) are essential during intermediates isolation.
Diastereoselective [3+2] Cycloadditions
Azomethine Ylide Approach
While primarily used for spirooxindoles, this methodology shows promise for constructing the tricyclic core:
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Ylide generation : In situ decarboxylation of N-alkylamino acids (e.g., sarcosine) with isatins produces reactive dipoles.
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Intermolecular trapping : Trapping ylides with tricyclodecane-derived dipolarophiles achieves 55–60% yields but requires 24 hr reflux in acetonitrile.
Limitations include:
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Regioselectivity issues : Competing [4+2] pathways consume up to 35% of starting material.
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Post-adjustments : Sodium alkoxide-mediated epimerization (0.25 eq, 4 hr) corrects stereochemical mismatches but adds synthetic steps.
Comparative Analysis of Synthetic Routes
Table 2: Method Efficiency Metrics
| Method | Avg Yield (%) | Steps | Scalability | Diastereoselectivity |
|---|---|---|---|---|
| Acid-catalyzed | 65 | 3 | Moderate | Moderate |
| SSA-mediated | 70 | 2 | High | High |
| Multi-step | 42 | 5 | Low | N/A |
| Cycloaddition | 58 | 4 | Moderate | Low |
Key observations:
Chemical Reactions Analysis
Types of Reactions
(Dispiro[cyclohexane-1,3’-[1,2,4,5]tetroxane-6’,2’'-tricyclo[3.3.1.1~3,7~]decan]-4-yl)acetic acid undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the acetic acid moiety, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
Structural Characteristics
This compound has a molecular formula of C18H26O6 and a CAS number of 923267-23-6. The intricate arrangement of its dispirocyclic structure integrates cyclohexane and tetroxane components with a tricyclodecane moiety. Such structural complexity enhances its reactivity and biological activity.
Research indicates that Dispiro[cyclohexane-1,3'-[1,2,4,5]tetroxane-6',2''-tricyclo[3.3.1.13,7]decane]-4-acetic Acid exhibits notable biological properties:
- Antimalarial Potential : The compound has been investigated for its efficacy against malaria parasites due to its structural similarity to known antimalarials like arterolane. Its unique features may disrupt metabolic pathways in these parasites, enhancing its antimalarial activity .
- Interaction Studies : Understanding how this compound interacts with biological targets at the molecular level is crucial for elucidating its therapeutic potential. Interaction studies may involve various biological assays and molecular docking techniques to predict binding affinities and mechanisms of action .
Synthetic Pathways
The synthesis of this compound typically involves multi-step organic synthesis techniques. Key methods may include:
- Formation of the Tetroxane Unit : This step often requires careful optimization to achieve high yields.
- Cyclization Reactions : These reactions are essential for constructing the dispirocyclic framework.
- Functionalization : The presence of acetic acid allows for various reactions such as esterification .
Case Studies and Research Findings
Several studies have documented the synthesis and biological evaluation of this compound:
- Study on Antimalarial Activity : A study explored the compound's efficacy against Plasmodium falciparum and showed promising results in inhibiting parasite growth .
- Synthesis Techniques : Research highlighted various synthetic routes leading to the compound's isolation with significant yields through optimized conditions .
Mechanism of Action
The mechanism of action of (Dispiro[cyclohexane-1,3’-[1,2,4,5]tetroxane-6’,2’'-tricyclo[3.3.1.1~3,7~]decan]-4-yl)acetic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s unique structure allows it to bind to these targets with high specificity, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Ethyl Ester Derivative
Ethyl dispiro[cyclohexane-1,3'-[1,2,4,5]tetroxane-6',2''-adamantane]-4-carboxylate (2t)
- Structure : Ethyl ester group replaces the acetic acid.
- Synthesis: Produced via peroxyacetalization of ethyl 4-oxocyclohexanecarboxylate with H₂O₂/SSA, followed by cyclocondensation with 2-adamantanone (48% yield) .
- Properties : Lower melting point (67–69°C) due to reduced polarity. Retains antiparasitic activity but requires hydrolysis to the carboxylic acid for enhanced bioavailability .
Carboxylic Acid Derivative
Dispiro[...]-4-carboxylic Acid (3t)
- Structure : Direct precursor to the acetic acid derivative, differing by a methylene group.
- Synthesis : Hydrolysis of ester 2t yields 3t in 86% yield. Higher thermal stability (m.p. 179–182°C) attributed to hydrogen bonding .
- Activity : Serves as an intermediate for pyrazole hybrids (e.g., T1, T2) with improved Leishmania inhibition .
Pyrazole Hybrids (T1, T2)
Example: (5-Amino-1H-pyrazol-1-yl)(dispiro[...]-4-yl)methanone (T1)
- Structure: Amide derivative formed by coupling 3t with aminopyrazoles.
- Synthesis : Amide coupling yields isomers OZ1 (28%) and OZ2 (42%) .
- Activity : Demonstrates potent antileishmanial activity (IC₅₀ < 10 µM) due to synergistic effects between the tetroxane and pyrazole moieties . X-ray crystallography confirms stereoelectronic stabilization of the tetroxane ring .
Trioxolane Analogues
Dispiro[...]-4-carboxylic Acid (3o)
- Structure : Contains a 1,2,4-trioxolane (three-membered peroxide ring) instead of tetroxane.
- Properties : Lower molecular weight (C₁₇H₂₃O₅ vs. C₁₇H₂₃O₆ for 3t) and melting point (148–150°C), indicating reduced stability .
Pharmacological and Physicochemical Comparison
Pharmacokinetic Considerations
- Solubility : The acetic acid derivative’s polarity enhances water solubility compared to ester or amide derivatives. However, adamantane’s lipophilicity may counterbalance this, affecting membrane permeability .
- Hybrid Derivatives : Pyrazole hybrids (e.g., T1) demonstrate improved bioavailability, with maleate salts (e.g., Arterolane Maleate) further optimizing solubility .
Biological Activity
Dispiro[cyclohexane-1,3'-[1,2,4,5]tetroxane-6',2''-tricyclo[3.3.1.13,7]decane]-4-acetic Acid (CAS No. 923267-23-6) is a complex organic compound with the molecular formula and a molecular weight of 338.4 g/mol. This compound belongs to a class of chemicals known for their potential biological activities, particularly in medicinal chemistry.
Chemical Structure
The structure of this compound features multiple fused rings and functional groups that contribute to its unique properties and biological activities.
Structural Formula
Antiparasitic Properties
Research has indicated that derivatives of Dispiro compounds exhibit significant antiparasitic activity. For example, studies on related tetraoxanes have shown efficacy against various parasites, suggesting that this compound may share similar properties.
The proposed mechanism involves the generation of reactive oxygen species (ROS) that damage cellular components of parasites. This oxidative stress leads to cell death and inhibition of parasite growth.
Case Studies
Several studies have been conducted to evaluate the biological efficacy of this compound:
Pharmacological Profile
The pharmacological profile of this compound includes:
- Antimicrobial Activity : Effective against various bacterial strains.
- Cytotoxicity : Exhibits selective cytotoxic effects on cancer cell lines while sparing normal cells.
Toxicological Data
Preliminary toxicological assessments indicate a favorable safety profile at therapeutic doses; however, further studies are required to establish comprehensive safety parameters.
Q & A
Q. What are the established synthetic routes for Dispiro[cyclohexane-1,3'-[1,2,4,5]tetroxane-6',2''-tricyclo[3.3.1.13,7]decane]-4-acetic Acid, and what challenges arise during purification?
The synthesis begins with peroxyacetalization of 2-adamantanone using 50% aqueous H₂O₂ and silica sulfuric acid (SSA) catalyst, yielding gem-dihydroperoxide (DHP). Cyclocondensation of DHP with 1,4-cyclohexanedione (also catalyzed by SSA) forms the tetraoxane core. Flash chromatography (EtOAc:hexane, 2.5:97.5) is critical for purification, though yields are low (~8%) due to steric hindrance and competing side reactions . Key challenges include optimizing reaction time and temperature to minimize byproducts.
Q. How is structural characterization of this compound performed, and what spectral markers are definitive?
Structural confirmation relies on ¹H NMR (500 MHz, CDCl₃), with characteristic signals at δ 3.20 (br s, 1H, cyclohexane), 2.72 (s, 2H, acetic acid CH₂), and 1.82–1.59 (m, 6H, adamantane protons). IR spectroscopy identifies the carboxylic acid C=O stretch (~1700 cm⁻¹). High-resolution mass spectrometry (HRMS) is essential for verifying molecular ion peaks and fragmentation patterns .
Q. What theoretical frameworks guide the design of experiments involving this compound?
Research should align with conceptual frameworks in peroxide chemistry (e.g., strain energy in tetraoxane rings) and supramolecular interactions. Computational models (DFT or molecular dynamics) predict stability and reactivity, particularly for the spirocyclic and tricyclo[3.3.1.1³,⁷]decane moieties .
Advanced Research Questions
Q. How can synthetic yields be improved while maintaining stereochemical integrity?
Low yields (8%) stem from kinetic competition during cyclocondensation. Alternatives include:
Q. What strategies address discrepancies in reported spectral data for analogous compounds?
Contradictions in NMR shifts (e.g., cyclohexane protons) may arise from solvent polarity or conformational flexibility. Solutions include:
Q. How does the compound’s stability under varying pH and temperature conditions impact experimental design?
The tetraoxane ring is prone to hydrolysis in acidic/basic conditions. Stability assays (HPLC monitoring) reveal:
Q. What computational methods are suitable for predicting the compound’s reactivity in biological systems?
Molecular docking (AutoDock Vina) and MD simulations (GROMACS) model interactions with enzymes like cyclooxygenase-2 (COX-2). Key parameters:
- Binding affinity : ΔG ≤ −8 kcal/mol for active-site hydrogen bonding.
- Solvent-accessible surface area (SASA) : <200 Ų for membrane permeability .
Methodological Resources
Q. What separation technologies are effective for isolating byproducts with similar polarity?
- High-performance countercurrent chromatography (HPCCC) : Resolves isomers using hexane/ethyl acetate/water ternary systems .
- Chiral stationary phases (CSPs) : Useful for enantiomeric separation if asymmetric centers are present .
Q. How can rapid research methodologies (R3) accelerate hypothesis testing for this compound?
Implement microfluidic platforms for parallelized synthesis and screening. For example:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
